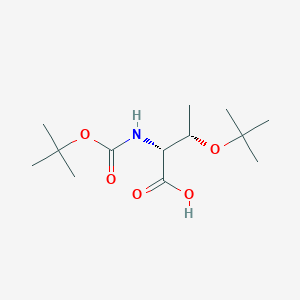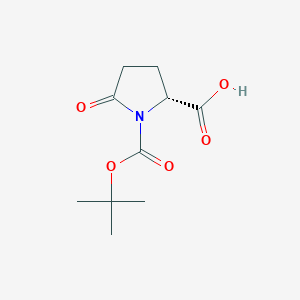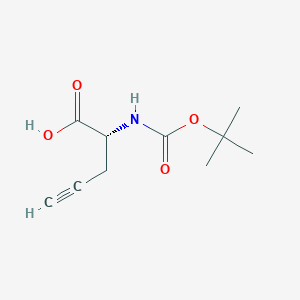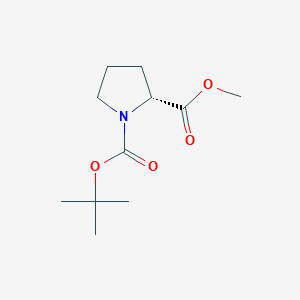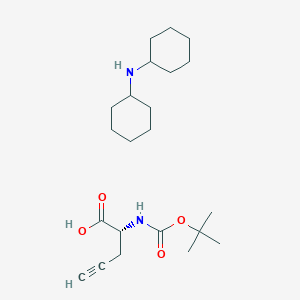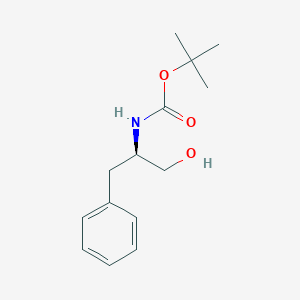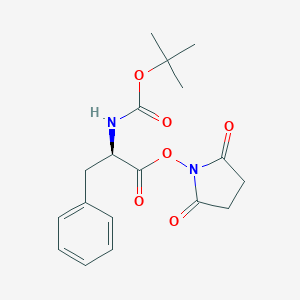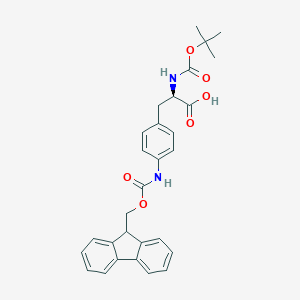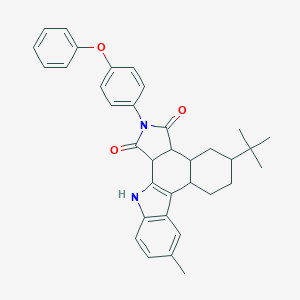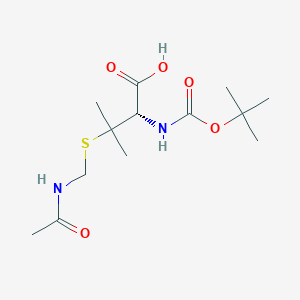
Boc-d-glu-ofm
Vue d'ensemble
Description
“Boc-d-glu-ofm” is a peptide that has been used for the synthesis of ester insulin and cyclic peptide mixtures . It is a synthesis intermediate .
Synthesis Analysis
“Boc-d-glu-ofm” has been used in solid-phase peptide synthesis . It has been used for the synthesis of ester insulin and cyclic peptide mixtures . The synthesis involves the coupling, without preactivation, of the resin-bound C-terminal amino acid with excess amounts of amino acid tri-tert-butoxysilyl (Sil) esters, using HATU as a catalyst .
Molecular Structure Analysis
The molecular formula of “Boc-d-glu-ofm” is C24H27NO6 . The molecular weight is 425.47 .
Chemical Reactions Analysis
“Boc-d-glu-ofm” is used in solid-phase peptide synthesis and the synthesis of [AspB10,LysB28,ProB29]-ester insulin .
Physical And Chemical Properties Analysis
“Boc-d-glu-ofm” is a white to off-white powder . It has a molecular weight of 425.47 and a molecular formula of C24H27NO6 . The density is 1.1±0.1 g/cm3 . The boiling point is 449.8±40.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Zinc Binding in Proteases : The study by Yamamura et al. (1998) explores the reaction of a related peptide, Boc-Glu-Thr-Ile-His-OMe, with Zn2+, which is relevant to the zinc-binding sites of proteases. This research contributes to understanding the interaction of zinc with peptide sequences, which is crucial for the design of protease inhibitors.
Biological Properties of CCK8 Analogues : Charpentier et al. (1989) investigated cyclic and linear analogues of CCK8, including Boc-Glu-Tyr-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2, for their selectivity and binding affinities towards central receptors. Such studies are significant for developing pharmacological agents targeting central nervous system receptors.
Solid Phase Peptide Synthesis : Tam et al. (1980) explored the use of Boc-Asp(OcHex) and Boc-Glu(OcHex) in solid phase peptide synthesis. These compounds are utilized for their stability and efficacy in peptide synthesis, which is fundamental for creating a wide range of bioactive peptides.
Chiral Inversion and Peptide Conformation : Bobde et al. (1995) investigated Boc- D -Glu-Ala-Leu-LysNHMe, focusing on its conformational properties in solvents. Understanding these properties is essential for the design of peptides with specific biological activities.
Crosslinking of Biomaterials : Joyce et al. (2020) discussed the use of quasi-isothermal modulated differential scanning calorimetry (QiMDSC) for analyzing crosslinking mechanisms in biomaterials, which is relevant for the development of medical implants and tissue engineering.
DPP-IV Inhibitors Synthesis : Hsu et al. (2011) reported on the synthesis of Boc-3,3-dimethylglutamic acid as part of their work on DPP-IV inhibitors, which are important for treating type 2 diabetes.
Characterization of Peptide Columns in Crystals : Karle et al. (1990) described the structure of a decapeptide containing Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe, showing a parallel zipper arrangement in crystals. This research contributes to the field of crystallography and peptide design.
Safety and Hazards
When handling “Boc-d-glu-ofm”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Boc-D-Glu-OFm is a peptide that has been used in the synthesis of ester insulin and cyclic peptide mixtures . The primary targets of Boc-D-Glu-OFm are therefore the proteins involved in the insulin signaling pathway, which plays a crucial role in regulating glucose metabolism .
Mode of Action
It is known that it is used in the synthesis of ester insulin, suggesting that it may interact with its targets by mimicking the structure of insulin and binding to insulin receptors . This could trigger a series of downstream reactions that result in the regulation of glucose metabolism .
Biochemical Pathways
Upon binding to the insulin receptor, Boc-D-Glu-OFm likely initiates the insulin signaling pathway . This pathway involves a series of phosphorylation events that lead to the translocation of glucose transporters to the cell membrane, promoting glucose uptake . Additionally, the insulin signaling pathway also influences other metabolic processes, including lipid metabolism and protein synthesis .
Pharmacokinetics
Peptides are generally well-absorbed, distributed throughout the body, metabolized by proteolytic enzymes, and excreted in the urine . The bioavailability of Boc-D-Glu-OFm would be influenced by factors such as its stability, solubility, and resistance to enzymatic degradation .
Result of Action
The molecular and cellular effects of Boc-D-Glu-OFm’s action would be the regulation of glucose metabolism, as suggested by its use in the synthesis of ester insulin . This could result in decreased blood glucose levels and increased glucose uptake by cells, contributing to the overall homeostasis of glucose in the body .
Action Environment
The action, efficacy, and stability of Boc-D-Glu-OFm are likely to be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other proteins or molecules that could interact with Boc-D-Glu-OFm, and the presence of proteolytic enzymes that could degrade it
Propriétés
IUPAC Name |
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVYHUPZNONJS-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-d-glu-ofm | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



